![molecular formula C7H12N4O2S B14508325 N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide CAS No. 64002-08-0](/img/structure/B14508325.png)
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide is a compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide typically involves the reaction of thiazolidine derivatives with methyl isocyanate. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure consistent quality and high yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with mitogen-activated protein kinases (MAPKs) to modulate cellular signaling pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with applications in medicine, particularly as an antidiabetic agent.
Thiazole: A related compound with a similar heterocyclic structure, used in the synthesis of various pharmaceuticals and agrochemicals.
Imidazolidine: A five-membered ring compound similar to thiazolidine but containing nitrogen atoms instead of sulfur.
Uniqueness
N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide is unique due to its specific functional groups and the combination of sulfur and nitrogen atoms in its structure
Propriétés
Numéro CAS |
64002-08-0 |
|---|---|
Formule moléculaire |
C7H12N4O2S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
N-methyl-2-(methylcarbamoylimino)-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C7H12N4O2S/c1-8-5(12)10-7-11(3-4-14-7)6(13)9-2/h3-4H2,1-2H3,(H,8,12)(H,9,13) |
Clé InChI |
UTBLHUYAOCZVQY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N=C1N(CCS1)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
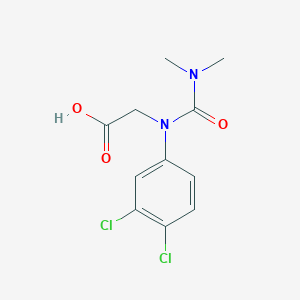
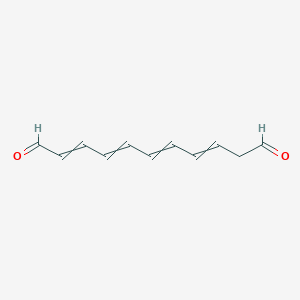
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)
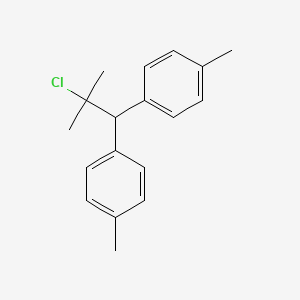

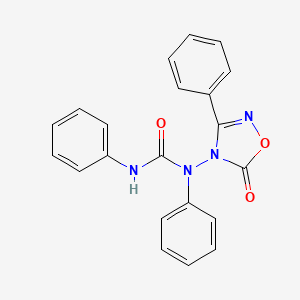
![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)
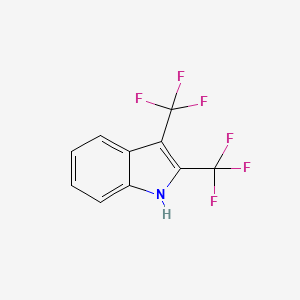
![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)
